The compound 8-Hydroxy-7,7,9,9-tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, a derivative within the broader class of 1,3,8-triazaspiro[4.5]decane-2,4-diones, has garnered interest due to its potential applications in various fields of medicine and pharmacology. These spirocyclic compounds are characterized by their unique structural framework, which has been the subject of numerous studies aiming to explore their biological activities and therapeutic potentials.
In the medical field, these compounds have shown promise as myelostimulators, with the ability to significantly accelerate the regeneration of lymphocyte and granulocyte cell pools in bone marrow hematopoiesis, particularly in conditions of artificially induced myelodepressive syndrome2. This suggests their potential use in supporting bone marrow recovery following chemotherapy or radiation therapy.
Pharmacologically, the derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-diones have been explored for their anticonvulsant properties. Novel derivatives have been synthesized and evaluated for their efficacy in maximal electroshock seizure (MES) tests, with several compounds demonstrating significant protective effects against seizures, comparable to the standard drug phenytoin5. This indicates their potential role in the development of new anticonvulsant medications.
Structure-activity relationship (SAR) studies have been conducted to better understand the pharmacological profiles of these compounds. For example, the synthesis of various spirooxazolidine-2,4-dione derivatives has provided insights into the structural requirements for muscarinic activity, which is critical for designing new muscarinic agonists1. Additionally, SAR exploration of spirohydantoins has led to the identification of hydantoin derivatives with favorable pharmacokinetics in preclinical species, paving the way for the development of more effective drugs3.
The synthesis of rac-2,2,6,6-Tetramethylpiperidine-N-oxyl-4,4-(5-spirohydantoin) typically involves several key steps:
The synthesis generally requires careful control of reaction conditions such as temperature and time to ensure high purity and yield of the desired product.
The molecular formula for rac-2,2,6,6-Tetramethylpiperidine-N-oxyl-4,4-(5-spirohydantoin) is CHNO, with a molecular weight of approximately 241.29 g/mol.
The three-dimensional arrangement of atoms contributes to its properties as a spin label, allowing it to interact with various biological systems effectively.
rac-2,2,6,6-Tetramethylpiperidine-N-oxyl-4,4-(5-spirohydantoin) participates in several significant chemical reactions:
These reactions highlight its versatility and importance in both synthetic organic chemistry and biochemistry.
The mechanism of action for rac-2,2,6,6-Tetramethylpiperidine-N-oxyl-4,4-(5-spirohydantoin) primarily revolves around its role as a radical scavenger:
This mechanism underlines its potential therapeutic applications in preventing oxidative damage in biological systems.
These properties make it suitable for various laboratory applications where stability and solubility are critical.
rac-2,2,6,6-Tetramethylpiperidine-N-oxyl-4,4-(5-spirohydantoin) has several important applications:
The compound rac-2,2,6,6-Tetramethylpiperidine-N-oxyl-4,4-(5-spirohydantoin) (CAS 15871-56-4) features a unique molecular architecture comprising two fused ring systems: a tetramethylpiperidine N-oxyl radical and a hydantoin heterocycle. Its molecular formula is C₁₁H₁₈N₃O₃, with a molecular weight of 240.28 g/mol [1]. The piperidine ring adopts a chair conformation, with four methyl groups at the 2- and 6-positions providing steric bulk that shields the nitroxide radical (N–O•) at position 1. The spiro junction at the 4-position links the piperidine to the hydantoin ring (a 5-membered cyclic urea), creating a rigid, nearly orthogonal orientation that restricts conformational flexibility [6].
This spiro fusion generates a chiral center at C4 of the piperidine ring. The prefix "rac-" denotes a racemic mixture of both (R)- and (S)-enantiomers due to the absence of stereoselective control during synthesis. The hydantoin ring contributes hydrogen-bonding capacity via its carbonyl groups and imidic N–H, enhancing the compound’s solubility in polar solvents (1670 g/L in water) [5].
Table 1: Key Molecular Properties
Property | Value/Description |
---|---|
Molecular Formula | C₁₁H₁₈N₃O₃ |
Molecular Weight | 240.28 g/mol |
CAS Number | 15871-56-4 |
Chiral Centers | C4 (piperidine ring) |
Spiro Junction | Between C4 (piperidine) and C5 (hydantoin) |
Nitroxide Group | N–O• at position 1 of piperidine |
Synthesis proceeds via a two-step sequence:
Critical parameters include:
Table 2: Oxidation Methods for Nitroxide Formation
Oxidizing Agent | Catalyst/Additive | Solvent | Temperature |
---|---|---|---|
H₂O₂ (30%) | Na₂WO₄, [CH₃(n-C₈H₁₇)₃N]HSO₄ | H₂O | 25°C |
mCPBA | None | CH₂Cl₂ | 0–5°C |
O₂ | Cu(I)/TEMPO | MeCN | 60°C |
The persistence of the nitroxide radical in this compound arises from three synergistic effects:
The half-life of the radical exceeds months under inert storage, contrasting with non-methylated analogues that degrade within hours.
Racemic Synthesis dominates industrial production due to cost efficiency. The Bucherer-Bergs reaction inherently yields a racemate because the spirohydantoin forms via planar, achiral imine intermediates. Oxidation to the nitroxide preserves this racemic state, as confirmed by chiral HPLC showing equal (R)- and (S)-enantiomer peaks [1] [6].
Enantiopure Synthesis remains challenging but achievable through:
Enantiopure forms exhibit identical EPR signatures but differ in chiral self-assembly and protein-binding kinetics, making them valuable for stereospecific spin-labeling studies.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7